molecular formula C23H37NO4 B11466267 N-(3,4-dimethoxybenzyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide

N-(3,4-dimethoxybenzyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide

Cat. No.: B11466267
M. Wt: 391.5 g/mol
InChI Key: YLLVUYCHRPRTOE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxybenzyl intermediate through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent.

    Acetamide Formation: The benzyl intermediate is then reacted with acetic anhydride to form the acetamide derivative.

    Tetrahydropyran Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and its structural similarity in terms of functional groups.

    Disilane-bridged compounds: These compounds share some electronic properties with the target compound due to their unique bonding structures.

Uniqueness

N-(3,4-dimethoxybenzyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide is unique due to its combination of a benzyl group, a tetrahydropyran ring, and an acetamide moiety. This combination imparts specific chemical and physical properties that are not commonly found in other compounds.

Properties

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]acetamide

InChI

InChI=1S/C23H37NO4/c1-17(2)23(11-13-28-22(4,5)16-23)10-12-24(18(3)25)15-19-8-9-20(26-6)21(14-19)27-7/h8-9,14,17H,10-13,15-16H2,1-7H3

InChI Key

YLLVUYCHRPRTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC(C1)(C)C)CCN(CC2=CC(=C(C=C2)OC)OC)C(=O)C

Origin of Product

United States

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